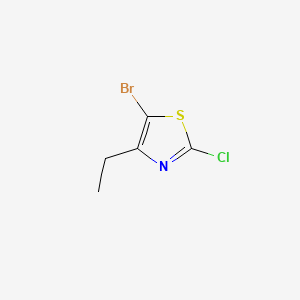

5-Bromo-2-chloro-4-ethylthiazole

Description

Chemical Formula: C₅H₆BrClNS

Molecular Weight: ~227.54 g/mol

CAS Number: 1291487-22-3

Structure: A thiazole ring substituted with bromine at position 5, chlorine at position 2, and an ethyl group at position 4.

Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in a five-membered ring. The substitution pattern of 5-Bromo-2-chloro-4-ethylthiazole positions it as a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-bromo-2-chloro-4-ethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClNS/c1-2-3-4(6)9-5(7)8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHSYJZHLYPHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716659 | |

| Record name | 5-Bromo-2-chloro-4-ethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291487-22-3 | |

| Record name | Thiazole, 5-bromo-2-chloro-4-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-4-ethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-ethylthiazole typically involves the bromination and chlorination of a thiazole precursor. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another approach involves the use of dimethyl terephthalate as a starting material, which undergoes a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Industrial Production Methods

Industrial production of this compound often scales up these synthetic routes to achieve higher yields and cost efficiency. The process typically involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-ethylthiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the thiazole ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include sodium ethoxide, spongy nickel, and various organoboron reagents for coupling reactions . Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Chemistry

5-Bromo-2-chloro-4-ethylthiazole serves as an intermediate in the synthesis of more complex thiazole derivatives. It can undergo various chemical reactions, including:

- Substitution Reactions: The halogen atoms can be replaced by other nucleophiles, leading to the formation of new derivatives.

- Oxidation and Reduction Reactions: Modifications to the thiazole ring can enhance its reactivity and stability.

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi.

Medicinal Chemistry

The compound is explored as a building block for drug development, particularly in designing thiazole-based pharmaceuticals. Notable studies include:

- Anticancer Activity: A series of thiazoles were evaluated for their cytotoxicity against human cancer cell lines, showing promising results with specific substitutions enhancing activity.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 30 | |

| Indolyl-thiazoles | Various | 10–30 |

Case Study 1: Anticancer Evaluation

In a study evaluating various thiazoles, including derivatives of this compound, compounds exhibited selective cytotoxicity towards breast cancer cell lines (IC50 values ranging from 10 to 30 µM). The structure–activity relationship (SAR) revealed that specific substitutions at the C-2 position significantly impacted anticancer efficacy .

Case Study 2: Antimicrobial Screening

A screening of thiazole derivatives demonstrated that compounds similar to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The results indicated a promising avenue for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-ethylthiazole involves its interaction with molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, potentially activating or inhibiting enzymes and receptors . The specific pathways and targets depend on the functional groups attached to the thiazole ring and the overall molecular structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation at Position 2

5-Bromo-2-ethyl-4-methylthiazole (CAS 863190-90-3)

- Formula : C₆H₈BrNS

- Molecular Weight : 206.10 g/mol

- Key Differences : Position 2 has an ethyl group instead of chlorine.

- Reduced electrophilicity at position 2 limits nucleophilic substitution reactions, unlike the chlorine in the target compound.

5-Bromo-4-chloromethyl-2-phenyl-thiazole (CAS 4771-35-1)

- Formula : C₁₀H₇BrClNS

- Molecular Weight : 288.60 g/mol

- Key Differences : Chloromethyl (position 4) and phenyl (position 2) substituents.

- Impact :

Substituent Variation at Position 4

5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole (CAS 1245782-59-5)

- Formula : C₁₀H₁₈BrNSSi

- Molecular Weight : 292.31 g/mol

- Key Differences : Bulky silyl group (position 2) and methyl (position 4).

- Impact :

5-Bromo-2-chloro-4-methylthiazole (Hypothetical)

- Formula : C₄H₃BrClNS

- Molecular Weight : 199.50 g/mol

- Key Differences : Methyl (position 4) instead of ethyl.

- Ethyl in the target compound may enhance metabolic stability due to reduced oxidative susceptibility .

Halogen Substitution Effects

4-Bromo-2-(5-bromo-thiophen-2-yl)-1-[(5-bromo-thiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole

- Key Observation : Bromine substitution at multiple positions increases molecular weight and polarizability, influencing intermolecular interactions (e.g., halogen bonding) .

- Relevance to Target : Bromine at position 5 in the target compound may similarly enhance binding to electron-rich biological targets .

4-Chloro-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole)

Data Table: Key Properties of Compared Compounds

Biological Activity

5-Bromo-2-chloro-4-ethylthiazole is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHBrClNS and a molecular weight of approximately 251.56 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities. The presence of bromine and chlorine substituents enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to be effective against various bacterial and fungal strains. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics .

Antifungal Properties

The compound also demonstrates antifungal activity , particularly against Candida albicans and Aspergillus niger. In vitro tests revealed MIC values of approximately 64 µg/mL for C. albicans, suggesting its potential as an antifungal agent .

The mechanism by which this compound exerts its biological effects involves inhibition of key enzymatic pathways . It interacts with specific targets within microbial cells, leading to disruption of cellular processes. Studies suggest that it may inhibit enzyme activity through competitive or non-competitive mechanisms, affecting metabolic pathways crucial for microbial survival .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of thiazole derivatives. The presence of halogen substituents (bromine and chlorine) at specific positions on the thiazole ring significantly influences its antimicrobial potency. Modifications to the ethyl group also affect the compound's lipophilicity and membrane permeability, enhancing its bioavailability .

| Compound Name | Antimicrobial Activity | MIC (µg/mL) | Structural Features |

|---|---|---|---|

| This compound | Moderate | 32 - 128 | Thiazole ring with bromine and chlorine |

| 5-Bromo-2-chloro-1,3-thiazole | Significant | 64 | Similar thiazole structure |

| 2-Chlorothiazole | Low | >128 | Lacks halogen substitution at position 5 |

Case Studies

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against certain strains when compared to other derivatives lacking halogen substitutions .

- In Vivo Studies : Preliminary in vivo studies have shown that formulations containing this compound significantly reduced infection rates in animal models infected with Staphylococcus aureus. This suggests potential for therapeutic applications in treating bacterial infections .

Q & A

Basic: What are the standard synthetic routes for 5-Bromo-2-chloro-4-ethylthiazole, and how can purity be optimized?

Methodological Answer:

A common approach involves halogenation of the thiazole core. For example, bromination can be achieved using elemental bromine (Br₂) in chloroform under reflux, followed by alkylation to introduce the ethyl group . To optimize purity:

- Use anhydrous solvents (e.g., absolute ethanol) and catalytic glacial acetic acid to minimize side reactions .

- Employ column chromatography or recrystallization for post-synthesis purification.

- Monitor reaction progress via TLC or HPLC, adjusting stoichiometry to account for competing halogenation pathways (e.g., over-bromination) .

Advanced: How can contradictions in reported bromination efficiencies for thiazole derivatives be resolved?

Methodological Answer:

Discrepancies in bromination yields (e.g., vs. 25) often arise from:

- Reaction conditions: Temperature, solvent polarity, and catalyst choice (e.g., acetic acid vs. Lewis acids) significantly impact regioselectivity. Controlled experiments with in-situ monitoring (e.g., NMR) are recommended .

- Substituent effects: The ethyl group at position 4 may sterically hinder bromination at position 5. Computational modeling (DFT) can predict electronic and steric contributions to reactivity .

- Validation: Cross-check results using alternative characterization (e.g., X-ray crystallography for unambiguous structural confirmation) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group integration at δ ~1.3 ppm for CH₃ and δ ~2.8 ppm for CH₂) .

- Mass spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl).

- X-ray crystallography: Resolves bond lengths and angles, particularly for halogen positioning (e.g., Br-C vs. Cl-C distances) .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT calculations: Model transition states for Suzuki-Miyaura coupling using Pd catalysts. Focus on halogen (Br/Cl) leaving-group tendencies and steric effects from the ethyl group .

- Solvent effects: Simulate polar aprotic solvents (e.g., DMF) to assess nucleophilic attack feasibility.

- Experimental validation: Compare predicted activation energies with kinetic studies (e.g., variable-temperature NMR) .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

- Storage: Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .

- Handling: Use gloveboxes for moisture-sensitive reactions. Safety data sheets (SDS) recommend PPE (gloves, goggles) due to potential skin/eye irritation .

- Degradation analysis: Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC .

Advanced: How to design biological activity assays for this compound derivatives?

Methodological Answer:

- Target selection: Prioritize enzymes with thiazole-binding pockets (e.g., kinases, cytochrome P450) based on structural analogs .

- In vitro assays: Use fluorescence polarization for binding affinity or microplate-based inhibition assays (IC₅₀ determination).

- SAR studies: Synthesize analogs (e.g., replacing Br with other halogens) to correlate electronic properties with activity .

Advanced: What strategies resolve spectral data contradictions (e.g., NMR vs. X-ray)?

Methodological Answer:

- Dynamic effects: NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to detect rotational barriers (e.g., ethyl group rotation) .

- Crystallographic refinement: Apply SHELXL for high-resolution data to resolve disorder (common in flexible substituents like ethyl groups) .

- Complementary techniques: Pair solid-state NMR with X-ray to reconcile solution- and solid-phase data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.